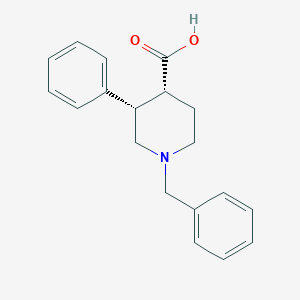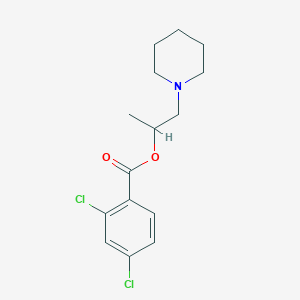
Quinolin-8-yl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 2-bromobenzoate, also known as QBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that is commonly used in the synthesis of drugs and other bioactive molecules. QBB has been shown to possess a number of interesting properties, including its ability to inhibit certain enzymes and modulate various physiological processes.
作用機序
The mechanism of action of Quinolin-8-yl 2-bromobenzoate is not fully understood, but it is believed to involve the binding of Quinolin-8-yl 2-bromobenzoate to the active site of the target enzyme. This binding can lead to conformational changes in the enzyme, which can inhibit its activity. Quinolin-8-yl 2-bromobenzoate has been shown to be a competitive inhibitor of some enzymes, meaning that it competes with the natural substrate for binding to the enzyme. In other cases, Quinolin-8-yl 2-bromobenzoate may act as an allosteric inhibitor, binding to a site on the enzyme other than the active site and causing a conformational change that inhibits the enzyme.
Biochemical and Physiological Effects:
Quinolin-8-yl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the activity of protein kinases such as PKA, PKC, and EGFR, which are involved in cell signaling pathways. Quinolin-8-yl 2-bromobenzoate has also been shown to inhibit the activity of phosphodiesterases such as PDE4, which are involved in the regulation of cyclic nucleotide signaling. These effects can lead to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
実験室実験の利点と制限
One advantage of using Quinolin-8-yl 2-bromobenzoate in lab experiments is its specificity for certain enzymes. Quinolin-8-yl 2-bromobenzoate has been shown to selectively inhibit certain enzymes without affecting others, which can be useful for studying the role of specific enzymes in various physiological processes. Another advantage of Quinolin-8-yl 2-bromobenzoate is its relatively low toxicity, which allows for its use in a variety of experimental systems. However, one limitation of using Quinolin-8-yl 2-bromobenzoate is its solubility, which can be a challenge in some experimental systems. Additionally, Quinolin-8-yl 2-bromobenzoate may not be effective in all experimental systems, as its mechanism of action may be dependent on specific cellular context.
将来の方向性
There are a number of future directions for research on Quinolin-8-yl 2-bromobenzoate. One area of interest is the development of more potent and selective inhibitors of specific enzymes. This could involve the synthesis of analogs of Quinolin-8-yl 2-bromobenzoate with modifications to improve their binding affinity and specificity. Another area of interest is the application of Quinolin-8-yl 2-bromobenzoate in the study of various disease states. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer therapeutic. Finally, the use of Quinolin-8-yl 2-bromobenzoate in the study of complex cellular processes such as signal transduction and gene expression could provide valuable insights into the underlying mechanisms of these processes.
合成法
The synthesis of Quinolin-8-yl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 8-aminoquinoline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield pure Quinolin-8-yl 2-bromobenzoate. This synthesis method has been optimized to produce high yields of Quinolin-8-yl 2-bromobenzoate with good purity and reproducibility.
科学的研究の応用
Quinolin-8-yl 2-bromobenzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play important roles in various physiological processes, including cell signaling, metabolism, and gene expression. By inhibiting these enzymes, Quinolin-8-yl 2-bromobenzoate has the potential to modulate these processes and provide insights into their underlying mechanisms.
特性
製品名 |
Quinolin-8-yl 2-bromobenzoate |
|---|---|
分子式 |
C16H10BrNO2 |
分子量 |
328.16 g/mol |
IUPAC名 |
quinolin-8-yl 2-bromobenzoate |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |
InChIキー |
LCKLISZFXOJXET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)




![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)